molecular formula C15H10Cl2N2S B12918336 6-Chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione CAS No. 823195-63-7

6-Chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione

Cat. No.: B12918336
CAS No.: 823195-63-7
M. Wt: 321.2 g/mol
InChI Key: VLGDBAWIODBXDX-UHFFFAOYSA-N
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Description

6-Chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione typically involves the reaction of 3-chloroaniline with 2-methyl-4-chloroquinazoline-3-thione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-one: Similar structure but with an oxygen atom instead of a sulfur atom.

    6-Chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-amine: Similar structure but with an amine group instead of a thione group.

Uniqueness

6-Chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione is unique due to the presence of the thione group, which imparts distinct chemical properties and potential biological activities. The thione group can participate in various chemical reactions, making this compound a versatile intermediate for the synthesis of other derivatives.

Properties

CAS No.

823195-63-7

Molecular Formula

C15H10Cl2N2S

Molecular Weight

321.2 g/mol

IUPAC Name

6-chloro-3-(3-chlorophenyl)-2-methylquinazoline-4-thione

InChI

InChI=1S/C15H10Cl2N2S/c1-9-18-14-6-5-11(17)8-13(14)15(20)19(9)12-4-2-3-10(16)7-12/h2-8H,1H3

InChI Key

VLGDBAWIODBXDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C(=S)N1C3=CC(=CC=C3)Cl

Origin of Product

United States

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